molecular formula C20H14FN5OS2 B2546818 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1210023-07-6

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2546818
CAS No.: 1210023-07-6
M. Wt: 423.48
InChI Key: OYEIDWKILICAGW-UHFFFAOYSA-N
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Description

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H14FN5OS2 and its molecular weight is 423.48. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing various moieties, leading to compounds screened for antimicrobial, antilipase, and antiurease activities. Some synthesized compounds demonstrated good to moderate antimicrobial activity against tested microorganisms, with certain compounds exhibiting antiurease and antilipase activities (Başoğlu et al., 2013).

Heterocyclic Synthesis

Research on heterocyclic synthesis has led to the creation of benzo[b]thiophen-2-yl-hydrazonoesters and further investigation into their reactivity to yield various nitrogen nucleophile derivatives. These efforts contribute to the expansion of heterocyclic chemistry and its application in drug design and other fields (Mohareb et al., 2004).

Antituberculosis Activity

A study on the design and synthesis of thiazole-aminopiperidine hybrid analogues has identified novel inhibitors of Mycobacterium tuberculosis GyrB, highlighting the potential of these compounds in antituberculosis therapy. Among the compounds studied, one demonstrated promising activity in vitro, suggesting its potential as a lead compound for further development (Jeankumar et al., 2013).

Anticancer Agents

Fluorinated benzothiazoles have been synthesized and evaluated for their cytotoxic properties in vitro, revealing potent activity against specific human cancer cell lines. These findings underscore the therapeutic potential of fluorinated benzothiazoles as anticancer agents, warranting further exploration and development (Hutchinson et al., 2001).

Antimicrobial and Anti-Inflammatory Activities

Novel derivatives have been synthesized and assessed for their antimicrobial and anti-inflammatory activities. Some compounds exhibited significant activity, comparing favorably to standard drugs, and showcasing the therapeutic promise of these novel chemical entities in treating infections and inflammation (Lahsasni et al., 2018).

Safety and Hazards

The safety and hazards associated with “N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d]thiazole-2-carboxamide” are not provided in the available resources .

Mechanism of Action

Target of Action

The primary targets of N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d]thiazole-2-carboxamide Compounds with thiazole and triazole rings have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The specific mode of action of This compound Thiazole derivatives are known to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .

Biochemical Pathways

The exact biochemical pathways affected by This compound Thiazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of This compound Thiazole derivatives have been associated with a wide range of pharmacological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5OS2/c21-13-5-3-4-12(10-13)17-24-20-26(25-17)14(11-28-20)8-9-22-18(27)19-23-15-6-1-2-7-16(15)29-19/h1-7,10-11H,8-9H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEIDWKILICAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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